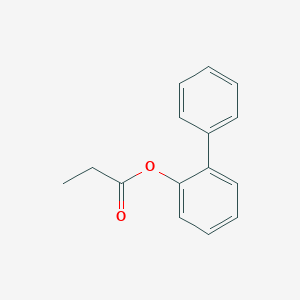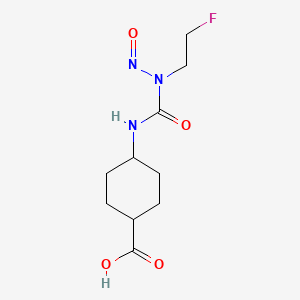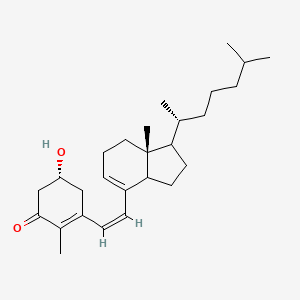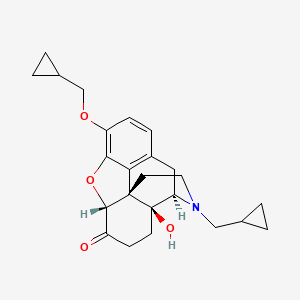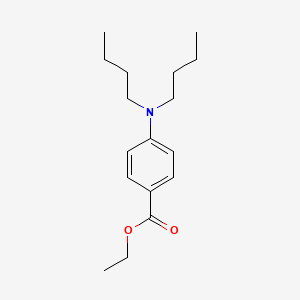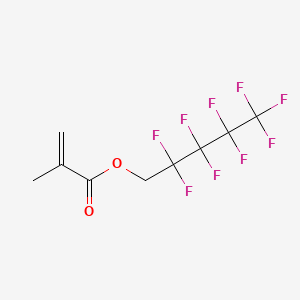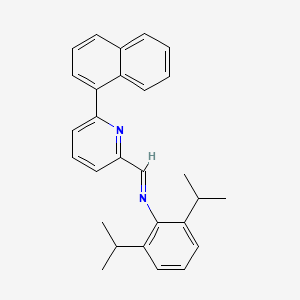
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.55 g/mol. It is an intermediate in the synthesis of various catalysts used in polymerization reactions. The compound is characterized by its complex structure, which includes a naphthyl group, a pyridine ring, and a phenylimine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine typically involves the condensation of 6-naphthylpyridine-2-carbaldehyde with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylpyridine oxides, while reduction can produce naphthylpyridine amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of catalysts for polymerization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalysts and facilitating various chemical reactions. Its structure allows it to participate in coordination chemistry, forming stable complexes with metals and enhancing their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1-methylethyl)-N-[(6-(1-naphthalenyl)-2-pyridinyl)methylene]benzenamine: A similar compound used in the synthesis of catalysts.
Naphthylpyridine derivatives: Various derivatives with different substituents on the naphthyl and pyridine rings.
Uniqueness
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and polymerization reactions.
Propriétés
Numéro CAS |
518058-51-0 |
|---|---|
Formule moléculaire |
C28H28N2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-1-(6-naphthalen-1-ylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C28H28N2/c1-19(2)23-14-9-15-24(20(3)4)28(23)29-18-22-12-8-17-27(30-22)26-16-7-11-21-10-5-6-13-25(21)26/h5-20H,1-4H3 |
Clé InChI |
QXRUWBDJASERLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=NC(=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
